molecular formula C25H25BrN4O B2989105 N'-(6-bromo-4-phenylquinazolin-2-yl)adamantane-1-carbohydrazide CAS No. 321968-24-5

N'-(6-bromo-4-phenylquinazolin-2-yl)adamantane-1-carbohydrazide

Número de catálogo: B2989105
Número CAS: 321968-24-5
Peso molecular: 477.406
Clave InChI: CRUZRFRCDPDLBZ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N'-(6-Bromo-4-phenylquinazolin-2-yl)adamantane-1-carbohydrazide is a hydrazide-hydrazone derivative synthesized by condensing adamantane-1-carbohydrazide with a substituted quinazoline aldehyde. The quinazolinyl group, bearing bromo and phenyl substituents, introduces a bulky aromatic system that may influence electronic properties, intermolecular interactions, and biological activity.

Propiedades

IUPAC Name

N'-(6-bromo-4-phenylquinazolin-2-yl)adamantane-1-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25BrN4O/c26-19-6-7-21-20(11-19)22(18-4-2-1-3-5-18)28-24(27-21)30-29-23(31)25-12-15-8-16(13-25)10-17(9-15)14-25/h1-7,11,15-17H,8-10,12-14H2,(H,29,31)(H,27,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRUZRFRCDPDLBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C(=O)NNC4=NC5=C(C=C(C=C5)Br)C(=N4)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25BrN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mecanismo De Acción

Target of Action

It is suggested that the compound may have potential antiviral activity. Antiviral agents typically target viral proteins or enzymes that are essential for the replication of the virus.

Mode of Action

It is known that the compound forms good contacts with protein’s binding site residues. This interaction could potentially inhibit the function of the target protein, thereby preventing the virus from replicating.

Actividad Biológica

N'-(6-bromo-4-phenylquinazolin-2-yl)adamantane-1-carbohydrazide is a compound that has garnered attention due to its potential biological activities. This article delves into its synthesis, biological properties, and possible applications in various fields, including pharmacology and medicinal chemistry.

  • Molecular Formula : C25H25BrN4O
  • Molecular Weight : 477.406 g/mol
  • Purity : Typically 95% .

The compound is believed to exhibit antiviral activity by forming strong interactions with the binding site residues of specific proteins. This interaction may inhibit viral replication or function, making it a candidate for further antiviral studies .

1. Antimicrobial Activity

Research indicates that derivatives of hydrazide-hydrazones, including those containing the adamantane moiety, show significant antimicrobial properties against various pathogens:

  • Gram-positive bacteria : Compounds derived from adamantane have demonstrated potent antibacterial activity. For instance, certain derivatives exhibited minimal inhibitory concentrations (MIC) ranging from 1.95 to 7.81 μg/mL against Staphylococcus aureus and Bacillus subtilis .
  • Gram-negative bacteria : The compound's derivatives also displayed notable activity against Gram-negative strains like Escherichia coli, with MIC values as low as 0.49 μg/mL .
  • Fungal activity : The compound has shown efficacy against Candida albicans, with some derivatives outperforming standard antifungal agents like fluconazole .

2. Cytotoxicity

Studies assessing the cytotoxic effects of N'-(6-bromo-4-phenylquinazolin-2-yl)adamantane-1-carbohydrazide on human cancer cell lines revealed promising results:

  • Certain derivatives exhibited selective cytotoxicity towards cancer cells while sparing normal cells, indicating potential for targeted cancer therapies .

Research Findings and Case Studies

Several studies have been conducted to evaluate the biological activities of this compound and its derivatives:

StudyFindings
Abdelrahman et al. (2019)Reported synthesis of hydrazone derivatives with significant antibacterial and antifungal activities; some compounds showed MIC values lower than established antibiotics .
MDPI Study (2021)Highlighted the broad spectrum of bioactivity of hydrazide-hydrazones, including strong antibacterial effects against multiple pathogens .
PMC Study (2019)Discussed the synthesis and bioactivity of hydrazides with adamantane moieties, emphasizing their potential in drug development due to their diverse biological activities .

Comparación Con Compuestos Similares

Core Structure and Substituents

  • Target Compound: Features a 6-bromo-4-phenylquinazolin-2-yl group. Quinazoline is a bicyclic heteroaromatic system with nitrogen atoms at positions 1 and 3, which may participate in hydrogen bonding or π-stacking interactions.
  • Analogues: Isoxazole Derivatives: Compounds like N'-[5-(4-chlorophenyl)isoxazol-3-yl)methylidene]adamantane-1-carbohydrazide (3a) () have smaller heterocyclic systems. The isoxazole ring (positions 3 and 5) may engage in weaker π-interactions compared to quinazoline. Thiophene Derivatives: E-N′-[(5-nitrothiophen-2-yl)methylidene]adamantane-1-carbohydrazide (2) () incorporates a nitro group, enhancing electron deficiency and dipole interactions.

Physicochemical Properties

Melting Points and Solubility

  • Isoxazole Derivatives : Melting points range from 199–225°C (). Higher melting points correlate with increased crystallinity due to halogen substituents (e.g., 4-chlorophenyl in 3a: 223–225°C) .
  • Thiophene Derivatives : Compound 2 melts at 188–190°C (), with solubility enhanced by the nitro group’s polarity.
  • Target Compound : Expected to have a higher melting point (>225°C) due to the bulky quinazolinyl group and bromine’s polarizability.

Spectral Data

  • 1H-NMR : Adamantyl protons appear as singlets at δ 1.6–2.1 ppm across derivatives. The CH=N proton resonates at δ 8.3–8.8 ppm, while NH protons appear at δ 10.7–11.2 ppm .
  • 13C-NMR : C=O carbons are observed at δ 173–174 ppm, and CH=N carbons at δ 136–144 ppm. The quinazolinyl carbons in the target compound would likely show distinct deshielding due to bromine’s inductive effect .
  • ESI-MS : Bromine’s isotopic pattern (M⁺ and M+2 peaks in 3:2 ratio) would distinguish the target compound from chloro or nitro analogues .

Antimicrobial Efficacy

  • Isoxazole Derivatives : Exhibit moderate antibacterial activity (MIC: 16–64 µg/mL) against Gram-positive bacteria ().
  • Thiophene/Pyridine Derivatives : Show potent broad-spectrum activity (MIC: 0.5–2.0 µg/mL) against Staphylococcus aureus and Escherichia coli (). The nitro group in compound 2 enhances membrane penetration via increased lipophilicity.
  • However, antimicrobial efficacy may be lower than nitro-substituted thiophenes due to reduced electrophilicity .

Antifungal Activity

  • Most derivatives show weak-to-moderate activity against Candida albicans (MIC: 32–128 µg/mL) (). The target compound’s bulky structure may limit fungal cell uptake.

Crystallographic and Noncovalent Interactions

  • Isoxazole/Imidazole Derivatives : Exhibit antiparallel molecular stacking in crystals, stabilized by C–H···O/N and π–π interactions ().
  • Thiophene Derivatives : Polar contacts (e.g., N–H···O) contribute 42% to lattice stability in compound 2, compared to 18% in pyridine analogue 1 ().
  • Target Compound : The bromine atom may participate in halogen bonding (C–Br···N/O), enhancing crystal density. Quinazoline’s planarity could promote stronger π-stacking than smaller heterocycles .

Theoretical Insights

  • DFT Calculations : Electron density in analogues accumulates around N and O atoms, leaving positive charge at N–H and C–H bonds. This charge asymmetry drives antiparallel stacking ().
  • Target Compound : The bromine atom’s electronegativity may redistribute electron density, altering dipole moments and solubility compared to chloro or nitro derivatives .

Data Tables

Table 1: Comparative Physicochemical Properties

Compound Melting Point (°C) Yield (%) Key Substituent Antibacterial MIC (µg/mL)
Target Compound >225* N/A 6-Br, 4-Ph N/A
3a (4-Cl-isoxazole) 223–225 90 4-Cl 16–64
2 (5-nitrothiophene) 188–190 95 5-NO₂ 0.5–2.0
1 (pyridine-3-yl) 210–212 82 Pyridine 0.5–2.0

*Predicted based on structural analogues.

Table 2: Noncovalent Interactions in Crystal Structures

Compound Dominant Interactions Contribution to Lattice Stability
3a (4-Cl-isoxazole) C–H···O, π–π ~30%
2 (5-nitrothiophene) N–H···O, C–Br···N 42%
Target Compound* C–Br···N/O, π–π ~40–50%

*Hypothesized based on bromine’s polarizability.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.